Silane, trimethyl(tetrahydro-2-furanyl)-
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Overview
Description
Silane, trimethyl(tetrahydro-2-furanyl)- is an organosilicon compound with the molecular formula C7H16O2Si It is a derivative of silane, where the silicon atom is bonded to three methyl groups and one tetrahydro-2-furanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl(tetrahydro-2-furanyl)- typically involves the reaction of trimethylsilane with tetrahydro-2-furanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of Silane, trimethyl(tetrahydro-2-furanyl)- may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl(tetrahydro-2-furanyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives with different substituents.
Substitution: The tetrahydro-2-furanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from the reactions of Silane, trimethyl(tetrahydro-2-furanyl)- depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
Scientific Research Applications
Silane, trimethyl(tetrahydro-2-furanyl)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool in biochemical research.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties.
Mechanism of Action
The mechanism of action of Silane, trimethyl(tetrahydro-2-furanyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a hydride donor or acceptor, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile reagent in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH, used in semiconductor processing and as a reagent in organic synthesis.
Dimethylsilane: Another organosilicon compound with two methyl groups attached to the silicon atom, used in similar applications as trimethylsilane.
Uniqueness
Silane, trimethyl(tetrahydro-2-furanyl)- is unique due to the presence of the tetrahydro-2-furanyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific applications where other silanes may not be suitable.
Properties
CAS No. |
90541-71-2 |
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Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
trimethyl(oxolan-2-yl)silane |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)7-5-4-6-8-7/h7H,4-6H2,1-3H3 |
InChI Key |
JSZMEASFFPHXCF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1CCCO1 |
Origin of Product |
United States |
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